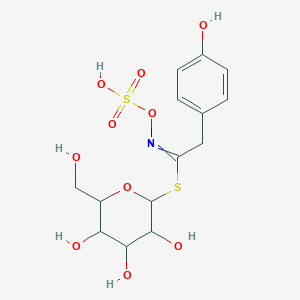

1-S-(2-(4-Hydroxyphenyl)-N-(sulfooxy)ethanimidoyl)-1-thiohexopyranose

Description

Properties

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO10S2/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBNBPSEKLOHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871983 | |

| Record name | 1-S-[2-(4-Hydroxyphenyl)-N-(sulfooxy)ethanimidoyl]-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucosinalbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19253-84-0 | |

| Record name | Glucosinalbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191 - 192 °C | |

| Record name | Glucosinalbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Glucosinalbin Biosynthesis and Molecular Genetics

Genetic Regulation of Glucosinalbin Biosynthesis

Hormonal Influence on Biosynthetic Gene Expression (e.g., Jasmonate Signaling)

The biosynthesis of glucosinolates, including the aromatic glucosinolate glucosinalbin, is intricately regulated by plant hormones that mediate responses to various developmental and environmental cues, particularly biotic stress such as herbivory and pathogen attack. frontiersin.orgnih.gov Among these hormonal signals, the jasmonate signaling pathway is a central and extensively studied regulator. nih.govd-nb.info

Activation of the jasmonate pathway, typically triggered by tissue damage, leads to the upregulation of a cascade of transcription factors that, in turn, activate the expression of glucosinolate biosynthetic genes. uni-koeln.defrontiersin.org The primary hormonal signal, jasmonic acid (JA) and its volatile derivative methyl jasmonate (MeJA), can significantly increase the accumulation of glucosinolates. frontiersin.orgresearchgate.net This response is a critical component of the plant's induced systemic resistance (ISR). d-nb.info

The core of this regulatory mechanism involves a complex of MYB and basic helix-loop-helix (bHLH) transcription factors. nih.govuni-koeln.de Upon jasmonate signaling, these transcription factors bind to the promoters of genes involved in the glucosinolate synthesis pathway, enhancing their transcription. nih.gov Genes regulated by this pathway include those from the Cytochrome P450 families, such as CYP79s and CYP83s, which are essential for the formation of the core glucosinolate structure from precursor amino acids. bac-lac.gc.careading.ac.uk For glucosinalbin, which is derived from tyrosine, the relevant biosynthetic genes are subject to this hormonal control. bac-lac.gc.ca

Research has demonstrated that exogenous application of MeJA increases the concentration of various glucosinolates in Brassica vegetables. researchgate.net While many studies focus on the induction of indole (B1671886) or aliphatic glucosinolates, the overarching mechanism of jasmonate-induced defense includes the regulation of the entire glucosinolate profile as a coordinated response to stress. d-nb.inforeading.ac.uk

Table 1: Key Regulatory Components in Jasmonate-Mediated Glucosinolate Biosynthesis

| Component Type | Name/Family | Function in Glucosinolate Regulation | Reference |

|---|---|---|---|

| Hormone | Jasmonic Acid (JA) / Methyl Jasmonate (MeJA) | Primary signal molecule that initiates the signaling cascade to upregulate biosynthetic genes in response to stress. | frontiersin.org, nih.gov |

| Transcription Factor | MYB Family (e.g., MYB28, MYB29) | Key regulators that directly bind to gene promoters to control the synthesis of specific classes of glucosinolates. | uni-koeln.de, frontiersin.org |

| Transcription Factor | bHLH Family | Form a complex with MYB factors to cooperatively regulate the expression of glucosinolate biosynthesis genes. | uni-koeln.de, nih.gov |

| Biosynthetic Gene Family | CYP79 | Catalyze the initial conversion of amino acids (e.g., tyrosine for glucosinalbin) to aldoximes. Expression is upregulated by jasmonate signaling. | bac-lac.gc.ca, reading.ac.uk |

| Biosynthetic Gene Family | CYP83 | Metabolize aldoximes into the core glucosinolate structure. Expression is also controlled by the jasmonate-responsive transcription factors. | bac-lac.gc.ca |

Environmental Signals and Epigenetic Regulation of Glucosinalbin Production

The production of glucosinalbin is not static but is dynamically influenced by a range of external environmental factors. nih.govmdpi.com These signals can modulate glucosinolate levels, allowing the plant to adjust its defensive posture in response to changing conditions. frontiersin.org Furthermore, emerging research indicates that some of these environmental responses are mediated through epigenetic mechanisms, representing a form of molecular memory. uni-koeln.deresearchgate.net

Environmental Signals:

Water Availability: Water stress is a significant abiotic factor affecting plant metabolism. mdpi.com Research has shown that the profile and amount of glucosinolates can change in response to drought conditions. In one study on a Brassica oleracea variety, aromatic glucosinolates became the predominant class in the roots under water stress, with their proportion of the total glucosinolate content increasing significantly. mdpi.com

Light: Light acts as a critical environmental cue influencing plant secondary metabolism. Glucosinolate levels have been shown to exhibit diurnal fluctuations, often peaking during the day. researchgate.netoup.com This light-dependent regulation is linked to the master regulator LONG HYPOCOTYL5 (HY5). oup.com

Nutrient Availability: As sulfur-containing compounds, the biosynthesis of all glucosinolates, including glucosinalbin, is dependent on the availability of sulfur in the soil. gcirc.orgnih.gov Increased sulfur supply can lead to higher concentrations of glucosinolates in plant tissues. gcirc.org

Table 2: Influence of Environmental Factors on Glucosinolate Production

| Environmental Factor | Observed Effect on Glucosinolates (GSLs) | Reference |

|---|---|---|

| Temperature | High temperatures can increase total GSL content. Aromatic GSLs may be less susceptible to change than indole GSLs. | mdpi.com, researchgate.net |

| Water Stress | Can alter GSL profiles; aromatic GSLs increased in roots under water stress in one study. | mdpi.com |

| Light | Induces diurnal fluctuations in GSL levels, with content often higher during the day. | researchgate.net, oup.com |

| Sulfur Availability | Increased sulfur supply can directly increase the concentration of GSLs. | gcirc.org |

Epigenetic Regulation:

Epigenetics refers to modifications to DNA and associated proteins that alter gene expression without changing the DNA sequence itself. This mechanism is increasingly recognized as a key layer in the regulation of plant defense compounds in response to environmental stimuli. uni-koeln.de The "priming" of plant defenses, where an initial stimulus leads to a more robust transcriptional response upon a subsequent challenge, is thought to be mediated by such epigenetic changes. uni-koeln.de

Recent studies have begun to unravel the specific epigenetic controls over glucosinolate biosynthesis, particularly in response to light. researchgate.netoup.com This regulation involves histone modification, a process that alters the accessibility of DNA to transcription factors. Research has identified that HISTONE DEACETYLASE 9 (HDA9) interacts with the light-responsive transcription factor HY5. oup.com This HY5-HDA9 module acts as an epigenetic modulator that binds to the promoters of glucosinolate biosynthesis genes. This action dampens the light-induced production of aliphatic glucosinolates, suggesting a mechanism for fine-tuning the metabolic investment in defense. oup.com While this specific mechanism has been detailed for aliphatic glucosinolates, it highlights the sophisticated regulatory networks that likely govern the production of all glucosinolates, including glucosinalbin, in response to environmental signals. nih.govuni-koeln.de

Compound Reference Table

Enzymatic Hydrolysis and Metabolic Transformation of Glucosinalbin in Plants

Myrosinase-Mediated Hydrolysis of Glucosinalbin

The initial and most critical step in the transformation of glucosinalbin is its hydrolysis by the enzyme myrosinase (β-thioglucosidase glucohydrolase, EC 3.2.1.147). nih.govnih.gov In intact plant cells, glucosinalbin and myrosinase are physically separated into different compartments. taylorandfrancis.com When the plant tissue is damaged, for instance by herbivores or mechanical processing, these compartments are ruptured, allowing the enzyme to come into contact with its substrate, glucosinalbin. taylorandfrancis.comntnu.no This interaction initiates the hydrolysis of the thioglucosidic bond in the glucosinalbin molecule. nih.govsci-hub.se

The enzymatic reaction cleaves the glucose molecule from glucosinalbin, resulting in the formation of an unstable aglycone intermediate, thiohydroximate-O-sulfonate. ntnu.nowur.nl This aglycone is the precursor to a variety of bioactive compounds. nih.govwur.nl The hydrolysis process is a key component of the "mustard oil bomb" defense system in cruciferous plants. researchgate.net

Research into the kinetics of myrosinase has revealed that its activity is influenced by various factors. Studies have shown that myrosinase from different plant sources can exhibit different pH optima. For example, myrosinase from white mustard shows maximal activity in a pH range of 4.5 to 4.9. wur.nl

While some studies have reported no significant substrate differences among isolated myrosinase isoenzymes, other research indicates that different myrosinases can hydrolyze various glucosinolates at different rates. ntnu.no For instance, two distinct myrosinases from Brassica napus demonstrated a preference for aliphatic glucosinolates over indolyl forms. ntnu.no The substrate specificity of myrosinase from B. napus is high for the thiohydroximate portion of the molecule but shows low specificity for the structure of the side chain. caldic.com The enzyme myrosinase from Crambe abyssinica seeds has been shown to follow Michaelis-Menten kinetics. mdpi.com

Upon the myrosinase-catalyzed release of the glucose moiety, the resulting unstable aglycone of glucosinalbin spontaneously undergoes a Lossen rearrangement. ntnu.nowur.nl This rearrangement involves the elimination of a sulfate (B86663) group and leads to the formation of 4-hydroxybenzyl isothiocyanate. wikipedia.orgntnu.no This isothiocyanate is the primary and most common product of glucosinalbin hydrolysis under neutral pH conditions. wur.nl

The formation of alternative hydrolysis products is often mediated by specifier proteins that interact with the aglycone. nih.gov These proteins can divert the reaction pathway towards the formation of nitriles, thiocyanates, or epithionitriles. nih.govcore.ac.uk

Enzyme Kinetics and Substrate Specificity Research

Subsequent Chemical Rearrangements and Degradation Products of Glucosinalbin

The initial product of glucosinalbin hydrolysis, 4-hydroxybenzyl isothiocyanate, is itself subject to further chemical transformations, leading to a diverse array of secondary products. wikipedia.orgacs.org The specific products formed depend on the chemical environment, particularly the pH. nih.govacs.org

4-hydroxybenzyl isothiocyanate is a naturally occurring isothiocyanate formed from the degradation of glucosinalbin by myrosinase. wikipedia.org It is a key contributor to the pungent flavor of white mustard. wikipedia.orgreading.ac.uk However, this compound is known to be unstable, particularly in aqueous solutions. acs.orgnih.gov

Studies on the stability of 4-hydroxybenzyl isothiocyanate have shown that its half-life is highly dependent on pH. At a pH of 3.0, its half-life is approximately 321 minutes, but this decreases dramatically to just 6 minutes at a pH of 6.5. acs.orgnih.gov The instability increases at more alkaline pH values. acs.orgnih.gov This instability is attributed to the promotion of a proposed quinone methide intermediate that subsequently hydrolyzes. acs.org The degradation of 4-hydroxybenzyl isothiocyanate leads to the formation of 4-hydroxybenzyl alcohol and thiocyanate (B1210189) ions. wikipedia.orgnih.gov

Stability of 4-Hydroxybenzyl Isothiocyanate at Different pH Values

| pH | Half-life (minutes) |

|---|---|

| 3.0 | 321 |

| 6.5 | 6 |

The hydrolysis of glucosinalbin can yield products other than isothiocyanates, depending on the reaction conditions and the presence of specific proteins. nih.govntnu.no

Nitriles: The formation of nitriles, such as 4-hydroxyphenylacetonitrile, is favored at lower pH values. wur.nl The presence of a nitrile-specifier protein (NSP) can also promote the formation of nitriles from the unstable aglycone. wikipedia.orgnih.gov

Thiocyanates: The degradation of 4-hydroxybenzyl isothiocyanate, particularly under more alkaline conditions, leads to the release of thiocyanate ions (SCN⁻). wikipedia.orgacs.orgnih.gov Stoichiometric release of SCN⁻ from Sinapis alba meal has been observed at pH values as low as 4.0 after 48 hours. acs.orgnih.gov Indole (B1671886) and benzyl (B1604629) glucosinolate-derived aglycones are unstable and can rearrange to form the corresponding alcohol and thiocyanate. ntnu.no

Epithionitriles and Oxazolidines: While the formation of epithionitriles is generally associated with glucosinolates having a terminal double bond in their side chain and the presence of an epithiospecifier protein (ESP), the formation of oxazolidines occurs from glucosinolates with hydroxylated side chains through a spontaneous cyclic reaction. nih.govntnu.no

The type of hydrolysis product formed is significantly influenced by the structure of the parent glucosinolate and various protein factors. nih.gov

Formation and Stability Studies of 4-Hydroxybenzyl Isothiocyanate

Influence of Cellular and Environmental Factors on Glucosinalbin Hydrolysis

The hydrolysis of glucosinalbin is not solely dependent on the presence of myrosinase but is also modulated by a range of cellular and environmental factors. mdpi.comannualreviews.org

Cellular factors include the presence of specifier proteins like nitrile-specifier proteins (NSPs) and epithiospecifier proteins (ESPs), which can alter the final hydrolysis products. nih.gov The relative concentrations of these proteins can determine whether isothiocyanates or nitriles are the predominant products. reading.ac.uk

Environmental conditions play a crucial role in both the enzymatic hydrolysis and the stability of the resulting products. nih.gov

pH: As previously mentioned, pH is a critical factor. wur.nlacs.org Neutral pH generally favors the formation of isothiocyanates, while acidic conditions tend to promote nitrile formation. wur.nl More alkaline pH values accelerate the degradation of 4-hydroxybenzyl isothiocyanate. acs.org

Temperature: Temperature can affect the rate of enzymatic hydrolysis and the stability of myrosinase. nih.gov Cooking methods that involve high temperatures can inactivate myrosinase, thus preventing the hydrolysis of glucosinalbin. annualreviews.org

Water Content: The presence of water is essential for the myrosinase-catalyzed hydrolysis to occur. google.com

Harvesting and Processing: The time between harvesting and processing can lead to cellular damage, initiating premature hydrolysis and a reduction in glucosinalbin concentration. mdpi.com Grinding or cutting of plant material also triggers this process. annualreviews.org

Factors Influencing Glucosinalbin Hydrolysis and Product Formation

| Factor | Influence | Reference |

|---|---|---|

| pH | Affects enzyme activity and product stability; neutral pH favors isothiocyanates, acidic pH favors nitriles. | wur.nlacs.org |

| Temperature | Affects enzyme activity and stability; high temperatures can inactivate myrosinase. | nih.gov |

| Specifier Proteins (NSP, ESP) | Direct the hydrolysis pathway towards nitriles or epithionitriles. | reading.ac.uknih.gov |

| Tissue Damage | Initiates the contact between glucosinalbin and myrosinase, starting the hydrolysis process. | mdpi.comannualreviews.org |

Role of pH and Co-factors (e.g., Ascorbic Acid, Epithiospecifier Proteins)

The enzymatic hydrolysis of Glucosinalbin is not a simple, one-step reaction. The nature of the resulting degradation products is significantly dictated by the surrounding chemical conditions, including pH and the presence of specific co-factors. annualreviews.orgmdpi.comresearchgate.net

pH: The acidity or alkalinity of the reaction medium plays a critical role in determining the fate of the unstable aglycone formed after myrosinase cleaves the glucose moiety from Glucosinalbin. nih.govcas.cz Research has shown that different pH levels can favor the formation of distinct breakdown products. nih.gov For instance, at a neutral pH of 7, the hydrolysis of sinalbin (glucosinalbin) has been observed to have a pronounced effect on the infectivity of Turnip Mosaic Virus, an effect that is even more severe at a slightly acidic pH of 6. cas.cz Generally, acidic conditions (around pH 3-4) tend to favor nitrile formation, while more basic conditions can lead to degradation products similar to those from enzymatic hydrolysis. nih.gov

Ascorbic Acid (Vitamin C): Ascorbic acid has been identified as a modulator of myrosinase activity. wur.nl While not essential for the hydrolysis itself, its presence can significantly enhance the reaction rate. mdpi.com At low concentrations, ascorbic acid acts as an activator, potentially by inducing a conformational change in the myrosinase enzyme, which leads to a more efficient reaction. wur.nl However, at high concentrations, it can have an inhibitory effect. wur.nl The expected degradation product of glucosinalbin, 4-hydroxybenzyl isothiocyanate, is known to be unstable and can react with ascorbic acid to form 4-hydroxybenzylascorbigen. tandfonline.com

Epithiospecifier Proteins (ESPs): These proteins are non-catalytic cofactors that can interact with the aglycone intermediate during hydrolysis. annualreviews.orgdpi.qld.gov.au ESPs divert the reaction away from the formation of isothiocyanates and towards the production of nitriles and, in the case of alkenyl glucosinolates, epithionitriles. dpi.qld.gov.aufrontiersin.orgfrontiersin.org While Glucosinalbin itself is not an alkenyl glucosinolate and therefore does not form epithionitriles, the presence of ESPs can still influence its breakdown by promoting the formation of the corresponding nitrile, 2-(4-hydroxyphenyl)acetonitrile, at the expense of the isothiocyanate. frontiersin.orgresearchgate.net The activity of ESPs themselves can also be influenced by pH, with different isoforms showing optimal activity at varying pH levels. frontiersin.orgnih.gov

| Factor | Effect on Glucosinalbin Hydrolysis | Primary Outcome |

|---|---|---|

| pH | Influences the type of degradation product formed. nih.govcas.cz | Nitrile formation is favored in acidic conditions; other products in neutral to basic conditions. nih.gov |

| Ascorbic Acid | Modulates myrosinase activity; activator at low concentrations, inhibitor at high concentrations. wur.nl | Can enhance the rate of hydrolysis and react with the resulting isothiocyanate. wur.nlmdpi.comtandfonline.com |

| Epithiospecifier Proteins (ESPs) | Promote the formation of nitriles from the aglycone intermediate. dpi.qld.gov.aufrontiersin.orgfrontiersin.org | Increased yield of 2-(4-hydroxyphenyl)acetonitrile instead of 4-hydroxybenzyl isothiocyanate. frontiersin.orgresearchgate.net |

Subcellular Compartmentalization and "Mustard Oil Bomb" Dynamics Research

The potent chemical defense system involving glucosinolates and myrosinase is often referred to as the "mustard oil bomb". wikipedia.orgsciencedaily.comencyclopedia.pub This term aptly describes the rapid deployment of toxic compounds upon tissue damage. wikipedia.org The efficacy of this system relies on the strict physical separation of the enzyme (myrosinase) and its substrate (Glucosinalbin) within intact plant tissues. annualreviews.orgresearchgate.netnih.gov

Research into the subcellular organization has revealed that Glucosinalbin is typically stored in the vacuole of specific cells, often referred to as S-cells due to their high sulfur content. nih.govnrel.gov Myrosinase, on the other hand, is localized in different cells known as myrosin cells, often found associated with the phloem. nih.govnrel.gov In some cases, both components may be present in different compartments within the same cell, such as the vacuole and endoplasmic reticulum-derived bodies. nih.gov

When a herbivore chews a leaf or a pathogen damages the plant tissue, this compartmentalization is disrupted. sciencedaily.comencyclopedia.pub Myrosinase comes into contact with Glucosinalbin, initiating the rapid hydrolysis and release of biologically active breakdown products. wikipedia.orgnih.gov This "bomb" is a highly effective defense mechanism, deterring many generalist herbivores. sciencedaily.comencyclopedia.pub

| Component | Subcellular Location | Function |

|---|---|---|

| Glucosinalbin | Vacuoles of S-cells. nih.govnrel.gov | Inactive precursor substrate. mdpi.com |

| Myrosinase | Myrosin cells, often near vascular tissue. nih.govnrel.gov | Catalyzes the hydrolysis of Glucosinalbin upon tissue damage. encyclopedia.pub |

Research on Alternative Glucosinalbin Degradation Pathways

While enzymatic hydrolysis by myrosinase is the primary and most studied degradation pathway for Glucosinalbin, research has indicated the existence of alternative routes. nih.govfrontiersin.org These pathways can be influenced by chemical conditions and may not involve myrosinase.

For instance, under strongly basic conditions (pH 10), the chemical degradation of glucosinolates can yield products similar to those of enzymatic hydrolysis. nih.gov A base-catalyzed Neber-type rearrangement of glucosinolates has been reported, leading to the formation of different compounds. nih.gov

Furthermore, the degradation product of Glucosinalbin, 4-hydroxybenzyl isothiocyanate, is known to be highly unstable. tandfonline.comsemanticscholar.org It readily reacts with nucleophiles present in the cellular environment, such as water, which can lead to the formation of 4-hydroxybenzyl alcohol. tandfonline.comsemanticscholar.org This inherent instability represents a non-enzymatic degradation pathway for the initial hydrolysis product. The effects of the breakdown products of sinalbin (glucosinalbin) have been shown to significantly reduce the infectivity of Turnip Mosaic Virus, highlighting the biological relevance of these degradation pathways. cas.cz

Ecological Functions and Inter Organismal Interactions of Glucosinalbin

Glucosinalbin's Role in Plant Defense Against Biotic Stress

Glucosinalbin, a prominent member of the glucosinolate family of secondary metabolites, plays a crucial role in the defense of plants, particularly those in the Brassicaceae family, against a variety of biotic stressors. researchgate.netresearchgate.net This defense is primarily mediated through the "mustard oil bomb" system, a chemical defense mechanism that is activated upon tissue damage. nih.govmdpi.com When a plant's cells are ruptured, for instance by a chewing herbivore or an invading pathogen, glucosinalbin comes into contact with the enzyme myrosinase. nih.govnih.gov This interaction triggers the hydrolysis of glucosinalbin, leading to the formation of biologically active and often toxic compounds. mdpi.com

Mechanisms of Deterrence Against Herbivores (e.g., Insect-Plant Interactions)

The concentration and composition of glucosinolates, including glucosinalbin, can vary significantly between different plant tissues and developmental stages, presenting a complex challenge for herbivores. nih.gov For example, younger leaves, which are often more valuable to the plant's survival, may contain higher concentrations of these defensive compounds. plos.org

However, some specialist herbivores that have co-evolved with glucosinolate-producing plants have developed mechanisms to overcome these chemical defenses. mdpi.comnih.gov These strategies can include rapid excretion of the toxic compounds, detoxification into less harmful substances, or even sequestration of the glucosinolates for their own defense against predators. nih.govresearchgate.net For instance, the diamondback moth, Plutella xylostella, a specialist on cruciferous plants, possesses a gut enzyme called glucosinolate sulfatase. mdpi.com This enzyme modifies the glucosinolate molecule, preventing the formation of the toxic isothiocyanate. mdpi.com

| Interaction Type | Mechanism | Effect on Herbivore | Example Organism |

|---|---|---|---|

| Generalist Herbivore Deterrence | Production of toxic isothiocyanates upon tissue damage. nih.govmdpi.com | Feeding deterrence, growth inhibition, reduced fitness. researchgate.net | Generalist insects |

| Specialist Herbivore Adaptation | Detoxification or sequestration of glucosinolates. nih.govresearchgate.net | Ability to feed on host plant, potential use of compounds for own defense. nih.gov | Plutella xylostella (Diamondback moth) mdpi.com |

Antimicrobial Activities Against Plant Pathogens

The hydrolysis products of glucosinalbin also exhibit significant antimicrobial properties, providing the plant with a defense against a broad spectrum of pathogens, including bacteria and fungi. nih.govmdpi.com While intact glucosinolates themselves show little to no antimicrobial activity, their degradation products, particularly isothiocyanates, are highly effective. frontiersin.orgnih.gov

The antimicrobial action of these compounds can occur through various mechanisms. frontiersin.org They can disrupt the integrity of microbial cell membranes, leading to the leakage of essential intracellular components like potassium. mdpi.com Furthermore, isothiocyanates can interfere with crucial cellular processes by binding to the sulfhydryl groups of enzymes, causing their inactivation and the accumulation of damaging free radicals. frontiersin.org They have also been shown to cause the aggregation and loss of function of microbial proteins. frontiersin.org

Research has demonstrated the efficacy of glucosinolate hydrolysis products against a range of plant pathogenic bacteria and fungi. usamv.rofrontiersin.org For example, extracts from Brassica plants containing these compounds have been shown to have the potential to control multiple plant diseases. usamv.ro The specific type of isothiocyanate produced can influence its antimicrobial potency, with aromatic isothiocyanates often exhibiting stronger activity than their aliphatic counterparts. frontiersin.org

Allelopathic Effects of Glucosinalbin and its Degradation Products

Allelopathy refers to the chemical inhibition of one plant by another, and the degradation products of glucosinalbin can exert significant allelopathic effects on neighboring plants and soil microorganisms. nih.gov This phenomenon is a key aspect of the ecological interactions of plants that produce glucosinalbin.

Interference with Neighboring Plant Growth and Soil Microbes

When plants containing glucosinalbin decompose, their breakdown products are released into the soil. frontiersin.org One of the primary allelopathic agents derived from glucosinolates is methylisothiocyanate. frontiersin.org This volatile compound has been shown to significantly delay or reduce the germination of seeds of various plant species. frontiersin.org Even at concentrations found in the processing water of certain glucosinolate-containing plants, these breakdown products can have a negative impact on the biomass of seedlings. frontiersin.org

Biofumigation Potential in Agricultural Systems

The potent biocidal properties of glucosinalbin's degradation products have led to the exploration of their use in a process called biofumigation. nih.govorgprints.org This agricultural practice involves incorporating the biomass of glucosinolate-rich plants, such as certain Brassica species, into the soil. orgprints.org The subsequent decomposition releases volatile isothiocyanates, which act as a natural fumigant to control soil-borne pests, pathogens, and weeds. orgprints.orgresearchgate.net

The effectiveness of biofumigation depends on several factors, including the type and concentration of glucosinolates in the plant material, the efficiency of maceration to facilitate the enzymatic reaction, and soil conditions such as moisture and temperature. orgprints.orgwindows.net For instance, a soil temperature above 8°C is considered optimal for the movement of these volatile compounds through the soil. orgprints.org While white mustard (Sinapis alba) produces high biomass, its primary glucosinolate is glucosinalbin, which has been noted to have limited utility for managing certain pests like the potato cyst nematode (PCN). windows.net However, the principle of using glucosinolate-containing crops as green manure has shown promise in reducing the incidence of some soil-borne pathogens and plant-parasitic nematodes. researchgate.net

| Factor | Influence on Biofumigation Efficacy |

|---|---|

| Glucosinolate Type and Concentration | Determines the potency and spectrum of activity against target pests and pathogens. windows.net |

| Biomass of Biofumigant Crop | A higher biomass leads to a greater dose of glucosinolates incorporated into the soil. windows.net |

| Maceration and Incorporation | Proper chopping and mixing of the plant material into the soil are crucial for the rapid release of volatile compounds. orgprints.org |

| Soil Moisture | Adequate moisture is necessary for the hydrolysis of glucosinolates by myrosinase. orgprints.org |

| Soil Temperature | Affects the volatilization and diffusion of the active isothiocyanates in the soil. orgprints.org |

Glucosinalbin in Plant Adaptation to Abiotic Stress

In addition to its role in defending against biotic threats, glucosinalbin and other glucosinolates are implicated in the plant's response to abiotic stressors such as drought, salinity, and extreme temperatures. researchgate.netnih.gov The concentration of these secondary metabolites can be influenced by environmental conditions, suggesting a role in plant adaptation. nih.govresearchgate.net

Plants subjected to abiotic stress often exhibit changes in their primary and secondary metabolism. openresearchlibrary.org The accumulation of glucosinolates under such conditions can be part of a broader stress response strategy. researchgate.net For instance, under drought stress, some studies have reported an increase in glucosinolate levels, which may contribute to osmotic adjustment. nih.govresearchgate.net However, the response can be complex and may vary depending on the plant species, the severity and duration of the stress, and the specific glucosinolate. nih.govresearchgate.net

Salinity is another major abiotic stress that can alter the secondary metabolism of plants. nih.govresearchgate.net Increased levels of glucosinolates have been observed in some Brassica species under salt stress. nih.govmdpi.com It has been suggested that aliphatic glucosinolates may play a role in regulating the plant's water balance under saline conditions, potentially through interactions with aquaporins, which are proteins that form water channels in cell membranes. nih.gov

Temperature and light conditions also influence glucosinolate content. nih.govmdpi.com High temperatures have been shown to increase the concentration of glucosinolates in some Brassica plants. mdpi.com Conversely, low temperatures, including chilling and freezing, can also lead to an accumulation of specific types of glucosinolates, suggesting their involvement in cold tolerance mechanisms. nih.gov The changes in glucosinolate profiles in response to these abiotic factors may not only be a direct adaptation but could also indirectly affect the plant's interactions with herbivores and pathogens. nih.gov

Responses to Environmental Stressors (e.g., Salinity, Nutrient Deficiency)

Plants, as sessile organisms, must constantly adapt their metabolism to cope with changing and often unfavorable environmental conditions. aloki.humdpi.com Abiotic stressors such as soil salinity and nutrient deficiency are major factors that can limit plant growth and development. aloki.hufrontiersin.org In response, plants activate a range of metabolic pathways, including the synthesis and accumulation of secondary metabolites, to mitigate stress and enhance survival. aloki.hu Glucosinolates, including the aromatic glucosinolate glucosinalbin, are key players in this metabolic response, although their regulation is complex and can vary significantly. aloki.humdpi.com

Salinity stress, by inducing both osmotic and ionic stress, alters the secondary metabolism of plants. frontiersin.orgmdpi.com Studies have shown that glucosinolate content often increases in plants subjected to salinity levels that exceed their tolerance. mdpi.com However, the response is not uniform across all glucosinolates or plant tissues. For instance, research on Arabidopsis thaliana under high salt stress revealed an overproduction of short-chain aliphatic glucosinolates but an underproduction of indolic glucosinolates in the leaves, suggesting a strategic reallocation of resources. mdpi.com In broccoli seedlings, applying various concentrations of NaCl led to a general decrease in both aliphatic and indole (B1671886) glucosinolates, suggesting that severe stress may trigger their breakdown. aloki.hu This highlights that the effect of salinity is dependent on the plant's developmental stage, the specific tissue analyzed, and the severity of the stress. aloki.hu

Nutrient availability, particularly of sulfur and nitrogen which are precursors for glucosinolate biosynthesis, is another critical factor. mdpi.com Nutrient deficiency can significantly alter the allocation and concentration of glucosinolates. mdpi.com In studies on Brassica rapa, plants subjected to nutrient deficiency showed significantly lower concentrations of the glucosinolate gluconapin (B99918) in their seeds. mdpi.com This suggests that under nutrient-limited conditions, the plant may prioritize primary growth functions over the production of certain defense compounds. The plant's response involves a complex trade-off in resource allocation to growth, defense, and reproduction. mdpi.com

The following table summarizes research findings on the impact of environmental stressors on glucosinolate profiles in various Brassica species.

| Stressor | Plant Species | Tissue | Observed Effect on Glucosinolates | Reference |

| Salinity | Arabidopsis thaliana | Leaves | Increase in short-chain aliphatics; Decrease in indolics | mdpi.com |

| Salinity | Brassica oleracea (Broccoli) | Seedlings | Decrease in total aliphatic and indole glucosinolates | aloki.hu |

| Nutrient Deficiency | Brassica rapa | Seeds | Significant decrease in gluconapin concentration | mdpi.com |

| Water Stress | Brassica oleracea (Broccoli) | Roots | Increase in percentage of aliphatic glucosinolates | mdpi.com |

| Water Stress | Brassica oleracea (Kale) | Roots | Decrease in aliphatic and indolic glucosinolates; Increase in aromatics | mdpi.com |

Glucosinalbin as a Signaling Component in Stress Response Pathways

Beyond their role as defense compounds, evidence suggests that glucosinolates and their hydrolysis products are integrated into the plant's internal signaling networks that regulate responses to stress. mdpi.comnih.gov The intricate connection between physiological processes under abiotic stress and glucosinolate metabolism points to an auxiliary role for these compounds in signaling events. mdpi.com While direct evidence pinpointing glucosinalbin as a primary signaling molecule is still emerging, its position within the broader glucosinolate system implicates it in these pathways.

Upon tissue damage or in response to stress, glucosinolates are hydrolyzed by the enzyme myrosinase, releasing a variety of bioactive products, including isothiocyanates and nitriles. mdpi.comwur.nl These breakdown products are not only toxic to herbivores and pathogens but may also function as signaling molecules within the plant. mdpi.com For example, certain glucosinolate breakdown products have been implicated in regulating stomatal closure, a critical physiological response to drought stress. mdpi.com

The stress-induced changes in the profiles of different glucosinolate classes (aliphatic, indolic, and aromatic) suggest a sophisticated regulatory system. mdpi.com This differential regulation allows the plant to fine-tune its response, potentially using specific glucosinolate-derived products to signal different types of stress. As an aromatic glucosinolate, glucosinalbin is part of this adaptable chemical arsenal (B13267). The modulation of its concentration under stress, as seen with other aromatic glucosinolates, suggests its hydrolysis products could contribute to the complex web of signals that orchestrate plant adaptation and defense. mdpi.com For instance, signaling peptides are known to work through membrane-based receptors to activate cellular signaling in response to dehydration, salinity, and nutrient deficiency, and it is plausible that glucosinolate-derived molecules interact with these pathways. nih.gov

Evolutionary Ecology of Glucosinalbin-Mediated Interactions

The presence of glucosinalbin in certain plant species is not an evolutionary accident but rather the product of a long history of reciprocal evolutionary pressures between plants and the organisms they interact with, primarily herbivores and pathogens. frontiersin.orgresearchgate.net This dynamic interplay, often described as a "co-evolutionary arms race," has shaped both the defensive strategies of plants and the counter-strategies of the organisms that consume them. frontiersin.org

Plant Co-evolution with Specialized Herbivores and Pathogens

Plants in the order Brassicales have developed the glucosinolate-myrosinase system, often called the "mustard oil bomb," as a potent chemical defense. mdpi.com When plant tissue is damaged by a chewing herbivore, glucosinalbin and other glucosinolates come into contact with myrosinase, leading to the rapid production of pungent and often toxic isothiocyanates. mdpi.commdpi.com This system is highly effective at deterring generalist herbivores. mdpi.com

However, specialist herbivores that feed exclusively on glucosinolate-containing plants have co-evolved with their hosts, turning this defense system to their own advantage. frontiersin.orgmdpi.com Instead of being deterred, these specialist insects use specific glucosinolates as chemical cues to recognize their host plants for feeding and laying eggs (oviposition). plos.org Research has demonstrated that glucosinalbin acts as a token stimulus for several specialist insects. For example, in the cabbage butterfly, Pieris rapae, glucosinalbin is one of the key glucosinolates that stimulates oviposition by females. plos.org This indicates a high degree of chemical specialization, where the insect's gustatory and olfactory systems have evolved to detect the very compounds meant to poison them.

The table below illustrates the specific role of glucosinalbin and other glucosinolates as host recognition cues for specialist herbivores.

| Herbivore Species | Common Name | Glucosinolate(s) as Stimulant | Type of Interaction | Reference |

| Pieris rapae | Cabbage White Butterfly | Glucosinalbin , Sinigrin (B192396), Glucobrassicin, etc. | Oviposition Stimulant | plos.org |

| Plutella xylostella | Diamondback Moth | General Glucosinolates | Feeding/Oviposition Stimulant | plos.org |

| Brevicoryne brassicae | Cabbage Aphid | General Glucosinolates | Host Recognition | plos.org |

This co-evolutionary relationship drives diversification in both plants and insects. Plants evolve novel glucosinolate profiles, while specialist herbivores adapt to these new chemical landscapes, leading to a complex geographic mosaic of interactions. frontiersin.org

Counter-Adaptation Strategies by Plant Antagonists

The evolutionary arms race does not end with specialists recognizing their host plants. To successfully feed on plants defended by the glucosinolate system, herbivores and pathogens have evolved sophisticated counter-adaptations to neutralize the "mustard oil bomb". researchgate.netmdpi.com

One primary strategy involves preventing the formation of toxic hydrolysis products. Some specialist insects have evolved gut proteins that can divert the hydrolysis of glucosinolates away from producing reactive isothiocyanates and towards less harmful nitriles. mdpi.com This biochemical adaptation allows the insect to consume plant material without suffering the toxic effects.

Another remarkable counter-adaptation is the sequestration of intact glucosinolates. mdpi.com Insects such as the cabbage aphid (Brevicoryne brassicae) and certain flea beetles can absorb glucosinolates from the host plant and store them in their own bodies. wur.nlmdpi.com This sequestered chemical arsenal can then be used by the insect for its own defense against predators and parasitoids, effectively turning the plant's weapon against its other enemies. mdpi.com These insects often possess their own myrosinase enzymes, allowing them to deploy the "mustard oil bomb" on demand when attacked. wur.nl These counter-adaptations underscore the dynamic and ongoing nature of the co-evolutionary struggle between plants and the organisms that feed on them. mdpi.com

Advanced Methodologies for Glucosinalbin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to glucosinalbin research, enabling the separation of this specific glucosinolate from a complex mixture of other plant metabolites.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Approaches

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of glucosinolates like glucosinalbin, recognized for its reliability and precision in laboratory settings. mdpi.com A common approach involves the analysis of desulfoglucosinolates, which are derivatives formed by enzymatic removal of the sulfate (B86663) group, on a reversed-phase C18 column. nih.govwhiterose.ac.uk Detection is typically performed using a photodiode array (PDA) or ultraviolet (UV) detector at a wavelength of 229 nm. nih.gov Quantification is often achieved by comparing retention times and UV spectra with commercial reference standards and using a calibration curve from a standard like sinigrin (B192396) with established response factors. nih.gov

The mobile phase composition is a critical parameter, often consisting of a gradient of acetonitrile (B52724) and water. nih.gov For instance, a method for separating various glucosinolates might employ a gradient with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) at a controlled temperature of 40°C and a flow rate of 0.75 mL/min. nih.gov To enhance separation and peak shape, especially for intact glucosinolates, ion-pairing reagents such as tetrabutylammonium (B224687) can be added to the mobile phase. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes, offers advantages in terms of speed and resolution, making it suitable for high-throughput applications. researchgate.net UHPLC coupled with photodiode array detection (UHPLC-PDA) is a powerful tool for profiling glucosinolates, including glucosinalbin, in various samples. researchgate.netnih.gov These advanced chromatographic techniques are essential for ensuring the clinical efficacy and safety of products containing glucosinolates by enabling rigorous quality control. researchgate.net

Table 1: Example HPLC Gradient for Glucosinolate Separation

| Time (minutes) | % Acetonitrile | % Water |

|---|---|---|

| 0.0 | 5 | 95 |

| 20.0 | 30 | 70 |

| 25.0 | 95 | 5 |

| 30.0 | 5 | 95 |

This table presents a generalized gradient profile for the separation of glucosinolates. Actual conditions may vary depending on the specific column and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolysis Products Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for analyzing the volatile hydrolysis products of glucosinolates, such as isothiocyanates and nitriles. nih.govresearchgate.net Since intact glucosinolates are not volatile enough for direct GC-MS analysis, they must first be hydrolyzed, a process often facilitated by the enzyme myrosinase. nih.govresearchgate.net

However, the analysis of glucosinalbin's primary hydrolysis product, 4-hydroxybenzyl isothiocyanate, by GC-MS is challenging. This compound is known to be unstable, readily reacting with water and undergoing rapid hydrolysis, which often makes it undetectable by standard GC-MS methods. semanticscholar.orgmdpi.com Consequently, other potential degradation products like 2-(4-hydroxyphenyl)acetonitrile or 4-hydroxybenzyl alcohol are also typically not detected. semanticscholar.org

Despite this limitation, GC-MS remains a valuable tool for the indirect identification of other glucosinolates that may be present alongside glucosinalbin. tandfonline.comresearcher.life The identification of these other hydrolysis products can provide a more complete picture of the glucosinolate profile in a plant sample. tandfonline.comresearcher.life It is important to note that the high temperatures used in GC-MS analysis can sometimes lead to the formation of thermal artifacts, which can complicate the interpretation of results and potentially lead to misidentification of the parent glucosinolates. tandfonline.com

Ion Exchange and Paired-Ion Chromatography Applications

Ion exchange chromatography is a key technique in the sample preparation and analysis of glucosinolates. nih.gov Strong anion exchange (SAX) chromatography, which utilizes a positively charged stationary phase, is particularly effective for separating negatively charged analytes like glucosinolates. obrnutafaza.hr This technique is often used as a purification step to isolate glucosinolates from crude plant extracts before further analysis by methods like HPLC. nih.govresearchgate.net For instance, extracts can be passed through a DEAE Sephadex column to remove impurities. whiterose.ac.uk

Paired-ion chromatography is another valuable approach for the analysis of intact glucosinolates. dss.go.th This technique involves adding an ion-pairing reagent, such as tetraoctylammonium bromide or tetrapentylammonium (B98587) bromide, to the mobile phase of a reversed-phase HPLC system. dss.go.th The ion-pairing reagent forms a neutral complex with the charged glucosinolate molecule, which enhances its retention and separation on the nonpolar stationary phase. dss.go.th This method allows for the effective separation of intact glucosinolates without the need for the desulfation step. dss.go.th

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure of glucosinalbin and for its quantitative analysis, often in tandem with chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Glucosinalbin Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for the structural elucidation of glucosinolates, including glucosinalbin. mdpi.commdpi.com It provides detailed information about the molecular structure, making it invaluable for unambiguous identification. researchgate.net Both ¹H and ¹³C NMR are used to characterize the thioglucose moiety, the sulfated oxime function, and the specific side chain of the glucosinolate. mdpi.com

The combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals in the molecule, confirming its identity. mdpi.com NMR is particularly crucial for distinguishing between isomers and isobaric structures, which can be a challenge for mass spectrometry alone. researchgate.net While there is limited specific published NMR data for glucosinalbin itself in the provided search results, the general application of NMR for glucosinolate structure confirmation is well-established. mdpi.comresearchgate.netsci-hub.se Solid-state NMR has also been explored as a method for both identifying and quantifying total glucosinolates in seed materials. mdpi.com

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) for Intact Glucosinolates and Metabolites

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the analysis of glucosinalbin. nih.govcreative-proteomics.com LC-MS allows for the analysis of intact glucosinolates without the need for derivatization. nih.govresearchgate.net

Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and structural information. nih.gov In this technique, the precursor ion corresponding to the mass of glucosinalbin is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern can be used to confirm the identity of the compound. nih.gov For many glucosinolates, a common fragmentation involves the loss of the sulfate group, and characteristic fragment ions can be monitored for identification and quantification. nih.govchromatographyonline.com The use of multiple reaction monitoring (MRM) mode in LC-MS/MS enhances the sensitivity and selectivity for quantifying specific glucosinolates, including glucosinalbin, in complex matrices like plant extracts or biological fluids. mdpi.comnih.govnih.gov

Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) has also been shown to be an effective technique for the simultaneous quantification of multiple glucosinolates due to their polar nature. nih.govacs.org

Table 2: LC-MS/MS Parameters for Glucosinalbin Analysis

| Parameter | Value | Reference |

|---|---|---|

| Precursor Ion ([M-H]⁻) | 424.0 m/z | nih.gov |

| Precursor Ion ([M+K]⁺) | 464.0 m/z | nih.gov |

| Ionization Mode | Negative/Positive Electrospray (ESI) | nih.gov |

| Common Fragment Ion | 97 m/z (SO₄H⁻) | mdpi.com |

This table summarizes typical mass spectrometry parameters for the analysis of glucosinalbin. Specific values can vary based on the instrument and method used.

Near-Infrared Spectroscopy (NIRS) for High-Throughput Screening

Near-Infrared Spectroscopy (NIRS) has been established as a rapid, non-destructive, and cost-effective analytical technique for the high-throughput screening of glucosinolates, including glucosinalbin, in various plant species. mdpi.comcirad.fruib.no This method is particularly valuable for analyzing large numbers of samples in breeding programs and for quality control in the agro-food industry. cirad.frnih.gov NIRS operates on the principle of measuring the absorption of near-infrared light by the sample, which causes vibrations in molecular bonds like C-H, O-H, and N-H. uib.nonih.gov These absorption patterns create a unique spectral fingerprint that can be correlated with the concentration of specific chemical components.

The utility of NIRS for glucosinolate analysis has been demonstrated in numerous studies on Brassica species. mdpi.comnih.gov Researchers have successfully developed calibration models to quantify total glucosinolates as well as individual compounds. For instance, in a study on leaf rape (Brassica napus ssp. pabularia), NIRS was used to screen for total glucosinolate content and several individual aliphatic and indole (B1671886) glucosinolates. nih.gov The coefficients of determination in cross-validation (r²) for total glucosinolates were as high as 0.88, indicating a strong correlation between the NIRS prediction and the reference values obtained by high-performance liquid chromatography (HPLC). nih.gov

Similarly, NIRS has been applied to predict glucosinolate content in the seeds of Indian mustard (Brassica juncea) and leaves of cabbage (Brassica oleracea). acs.orgresearchgate.net In Indian mustard, the coefficient of determination (r²) for total glucosinolates was 0.82. acs.org For cabbage leaves, NIRS calibrations for total glucosinolates resulted in a coefficient of determination of 0.83. researchgate.net These studies showcase the potential of NIRS as a reliable screening tool. nih.govacs.orgresearchgate.net

The development of robust calibration models is crucial for the accuracy of NIRS predictions. This typically involves analyzing a large and diverse set of samples with a reference method, such as HPLC, and then using chemometric techniques like modified partial least-squares (MPLS) regression to correlate the spectral data with the chemical values. nih.govacs.org The predictive ability of these models allows for the rapid estimation of glucosinolate content in new samples based solely on their NIRS spectra.

Table 1: NIRS Calibration Performance for Glucosinolate Analysis in Brassica Species

| Species | Tissue | Glucosinolate | Coefficient of Determination (r²) | Reference |

|---|---|---|---|---|

| Brassica napus ssp. pabularia | Leaf | Total Glucosinolates | 0.88 | nih.gov |

| Brassica juncea | Seed | Total Glucosinolates | 0.82 | acs.org |

| Brassica oleracea | Leaf | Total Glucosinolates | 0.83 | researchgate.net |

| Brassica napus ssp. pabularia | Leaf | Gluconapin (B99918) | 0.73 | nih.gov |

| Brassica napus ssp. pabularia | Leaf | Glucobrassicanapin | 0.81 | nih.gov |

| Brassica napus ssp. pabularia | Leaf | Progoitrin | 0.78 | nih.gov |

Synthetic Chemistry Approaches for Glucosinalbin and Analogs

The chemical synthesis of glucosinalbin and its analogs is essential for producing pure compounds for research, including metabolic studies and the development of analytical standards. researchgate.netsci-hub.se Synthetic approaches also allow for the creation of novel analogs with modified structures to investigate structure-activity relationships. researchgate.net

Strategies for O-Glycosylated Glucosinolate Synthesis

A key challenge in glucosinolate synthesis is the construction of the O-glycosylated side chain, as seen in compounds like glucomoringin, which is an O-rhamnosylated form of glucosinalbin. academie-sciences.frirb.hr One successful strategy involves a "nitrovinyl pathway." academie-sciences.fr This method was utilized for the first synthesis of glucomoringin. irb.hr The process involves the use of a nitrovinyl derivative which, under Lewis acid activation with a hydride source, leads to the formation of a substituted acetohydroximoyl chloride. irb.hr This intermediate then undergoes a syn-addition with 1-thio-β-D-glucopyranose to form a thiohydroxamate intermediate, which is subsequently sulfated and deacetylated to yield the final O-glycosylated glucosinolate. irb.hr

Another general approach to glucosinolate synthesis involves the coupling of a protected glucosyl thiol with a hydroxamic chloride, followed by sulfonation and deprotection. nih.gov This method, originating in the 1960s, has been adapted to produce a variety of glucosinolates. nih.gov

Preparation of Isotopically Labeled Glucosinalbin for Metabolic Tracing

Isotopically labeled compounds are invaluable tools for metabolic tracing studies, allowing researchers to follow the fate of molecules in biological systems. researchgate.netbitesizebio.comspringernature.com The synthesis of isotopically labeled glucosinalbin enables the investigation of its biosynthesis, transport, and metabolism. researchgate.net

A common strategy for producing isotopically labeled glucosinolates involves the synthesis of a labeled building block that can be incorporated into the target molecule. For example, [¹³C₆]-D-glucose can be used to prepare 2,3,4,6-tetra-O-acetyl-1-thio-β-D-[¹³C₆]glucopyranose. researchgate.net This hexa-¹³C-labeled thioglucose can then be coupled with the appropriate hydroximoyl chloride of the desired aglycone, followed by sulfation and deacetylation, to produce the corresponding [glucose-¹³C₆]glucosinolate. researchgate.net This approach allows for the introduction of a stable isotope label into the glucose moiety of any glucosinolate, including glucosinalbin, for use in isotope dilution LC-MS analysis and metabolic studies. researchgate.net

The use of stable isotope-labeled internal standards is crucial for accurate quantification in mass spectrometry-based methods, as they can correct for variations in analyte recovery during sample preparation and matrix effects. researchgate.net

Omics-Based Methodologies in Glucosinalbin Research

"Omics" technologies, such as genomics, transcriptomics, and metabolomics, provide a systems-level understanding of biological processes and have been instrumental in advancing glucosinalbin research. researchgate.netnih.gov

Genomic and Transcriptomic Profiling of Biosynthetic Genes

Genomic and transcriptomic approaches have been pivotal in identifying and characterizing the genes involved in the glucosinolate biosynthetic pathway. researchgate.netnih.gov The biosynthesis of glucosinolates occurs in three main stages: side-chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and secondary modification of the side chain. nih.govmdpi.com

In Arabidopsis thaliana, a model plant for glucosinolate research, numerous genes encoding enzymes and transcription factors in this pathway have been identified. nih.gov For example, cytochrome P450 enzymes from the CYP79 and CYP83 families are key players in the formation of the core glucosinolate structure. frontiersin.orgresearcher.life Specifically, CYP79 family members are involved in the conversion of amino acids to aldoximes, the first committed step in the pathway. science.gov In field pepperweed, an RNAi construct targeting the LcCYP79B2 gene was developed to down-regulate glucosinalbin biosynthesis. bac-lac.gc.ca

Transcriptomic studies, often using RNA sequencing, allow for the analysis of gene expression levels under different conditions or in different tissues. mdpi.comnih.gov This can reveal which genes are up- or down-regulated in response to stimuli like herbivory, providing insights into the regulation of glucosinolate production. frontiersin.org For instance, a study on Brassica rapa showed that root herbivory led to an increased expression of the indole glucosinolate biosynthesis gene CYP79B2 in the taproot. frontiersin.org Integrated transcriptome and metabolome analysis in broccoli has further elucidated the relationship between gene expression and glucosinolate accumulation in different plant organs. mdpi.com

Metabolomics for Comprehensive Glucosinalbin Profiling

Metabolomics enables the comprehensive and systematic study of the complete set of metabolites (the metabolome) in a biological sample. nih.govnih.gov This approach is highly valuable for obtaining a detailed profile of glucosinolates and their related compounds in plants. nih.govresearchgate.net

Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), are the workhorses of metabolomics. nih.govcreative-proteomics.com Both untargeted and targeted metabolomics approaches can be employed. Untargeted metabolomics aims to measure as many metabolites as possible to provide a global snapshot of the metabolome, while targeted metabolomics focuses on the accurate quantification of a specific list of known compounds. nih.gov

Metabolomics studies have been used to compare the glucosinolate profiles of different Brassicaceae vegetables, revealing significant variations in the types and abundances of these compounds among different genera. nih.govnih.gov For example, a study of 12 commonly consumed Brassicaceae vegetables used a combination of GC-Q-TOF/MS, LC-Q-TOF/MS, and LC-QQQ/MS to create a comprehensive map of glucosinolate biosynthesis pathways. nih.govnih.gov Such comprehensive profiling allows for the classification of plants based on their chemical composition and provides a foundation for further investigations into the metabolism of specific glucosinolates like glucosinalbin. nih.govnih.gov

Agricultural and Biotechnological Research Applications of Glucosinalbin Plant Focused

Modulating Glucosinalbin Content for Crop Improvement

The ability to control the levels of glucosinalbin in plants holds significant promise for developing crops with enhanced defense mechanisms and desirable agricultural traits.

Genetic Engineering and Pathway Manipulation for Enhanced Plant Resistance

Genetic engineering offers a direct approach to modifying the glucosinalbin content in plants. By manipulating the biosynthetic pathways, researchers aim to create crop varieties with heightened resistance to pests and diseases. For instance, introducing specific genes, such as CYP79A1 from sorghum or over-expressing the endogenous CYP79A2, has been shown to increase the accumulation of p-hydroxybenzyl glucosinolate (sinalbin, another name for glucosinalbin) in Arabidopsis. nih.gov This modification resulted in enhanced resistance to the bacterial pathogen Pseudomonas syringae. nih.gov The introduction of novel glucosinolates through genetic modification provides a powerful tool for assessing the biological effects of individual compounds and for developing plants with customized disease resistance profiles. nih.gov

Furthermore, biotechnological approaches are being explored to reduce or eliminate anti-nutritional compounds like glucosinalbin in certain plants to enhance their value as food sources. bac-lac.gc.ca For example, research on field pepperweed (Lepidium campestre L.), which contains beneficial glucoraphanin (B191350) but also anti-nutritional glucosinalbin, is focused on developing Agrobacterium-mediated transformation techniques to down-regulate glucosinalbin biosynthesis. bac-lac.gc.ca

Breeding Strategies for Desired Glucosinalbin Profiles in Brassica Species

Traditional and marker-assisted breeding strategies are crucial for developing Brassica species with specific glucosinalbin profiles. These strategies focus on selecting and crossing plants with desirable traits to produce offspring with improved characteristics. The genetic background of Brassica vegetables significantly affects their glucosinolate content, indicating that breeding is a powerful tool for increasing their levels. annualreviews.org

The goal of these breeding programs can be twofold: increasing glucosinalbin for enhanced pest resistance or decreasing it to improve the palatability of certain crops. researchgate.net For example, while high levels of some glucosinolates can confer pest resistance, they can also contribute to bitterness, making the vegetables less appealing to consumers. researchgate.net Therefore, breeding efforts must carefully balance the desired agronomic traits with consumer acceptance. researchgate.net

Biofumigation and Sustainable Pest Management Strategies

Biofumigation is a sustainable agricultural practice that utilizes the natural biocidal compounds released from glucosinolate-containing plants to manage soil-borne pests and pathogens. orgprints.orgnumberanalytics.com

Utilizing Glucosinalbin-Rich Plant Material as Soil Amendments

Incorporating plant material rich in glucosinolates, including glucosinalbin, into the soil is a key biofumigation technique. orgprints.org When the plant tissue is damaged, myrosinase enzymes hydrolyze glucosinolates, releasing volatile compounds like isothiocyanates. windows.net These compounds can suppress a range of soil-borne pathogens, nematodes, and weeds. orgprints.org

The effectiveness of biofumigation depends on several factors, including the type and concentration of glucosinolates in the plant material, soil moisture, and temperature. orgprints.org For instance, white mustard (Sinapis alba), which contains glucosinalbin, is often used as a biofumigant crop. windows.net However, its effectiveness against certain pests, like potato cyst nematodes (PCN), may be limited compared to other Brassica species that produce different glucosinolates. windows.net The biomass of the incorporated crop is also critical, as a larger biomass delivers a higher dose of glucosinolates and their breakdown products into the soil. windows.net

The following table provides examples of Brassica species used in biofumigation and their primary glucosinolates:

| Plant Species | Primary Glucosinolate(s) | Target Pests/Pathogens |

| Indian Mustard (Brassica juncea) | Sinigrin (B192396) | Fungi, nematodes, weeds windows.netresearchgate.net |

| Rocket (Eruca sativa) | Varies by variety | Fungi, nematodes windows.net |

| Oil Radish (Raphanus sativus) | Varies by variety | Fungi, nematodes windows.net |

| White Mustard (Sinapis alba) | Glucosinalbin (Sinalbin) | Limited efficacy for PCN windows.net |

Role of Glucosinalbin in Crop Rotation Systems

Integrating glucosinolate-producing crops into rotation systems is another sustainable strategy for pest and disease management. usamv.ro Brassica species, including those containing glucosinalbin, can help reduce soil-borne pathogen populations, thereby benefiting subsequent crops. usamv.ro The allelopathic effects of glucosinolate breakdown products can suppress the growth of certain weeds and pathogens. researchgate.net

However, the impact of these rotations can be complex. While they can suppress diseases, they may also affect the growth of the following crop, a phenomenon sometimes attributed to the glucosinolates present in plant residues. researchgate.net Careful consideration of the Brassica species and its glucosinolate profile is necessary to optimize the benefits of crop rotation. usamv.ro For example, avoiding close rotations of biofumigant crops with other Brassica cash crops like oilseed rape is advised to prevent the buildup of shared pests and diseases. windows.net

Environmental Influences on Glucosinalbin Accumulation in Cultivated Plants

The concentration of glucosinalbin in plants is not solely determined by genetics; environmental factors play a significant role in its accumulation. nrel.govnih.gov

Several environmental and cultivation factors can influence the levels of glucosinolates, including glucosinalbin, in plants. These include:

Nutrient Availability: Sulfur and nitrogen are essential for glucosinolate biosynthesis. ashs.org Adequate sulfur fertility generally has a greater impact on glucosinolate levels than nitrogen. ashs.org Conversely, increased zinc availability in hydroponic culture has been shown to decrease the concentration of some glucosinolates. ashs.org

Water Stress and Temperature: High growing temperatures and water stress can lead to an increase in the glucosinolate content of several Brassica species. ashs.org

Plant Development: Glucosinolate concentrations can fluctuate with the age and developmental stage of the plant. nrel.gov

Planting Density: The spacing between plants can also affect glucosinolate levels. nrel.gov

The table below summarizes the impact of various environmental factors on glucosinolate content:

| Environmental Factor | Effect on Glucosinolate Content |

| Sulfur Availability | Generally increases content ashs.org |

| Nitrogen Availability | Can influence content, but often less than sulfur ashs.org |

| Zinc Availability | Can decrease content of specific glucosinolates ashs.org |

| High Temperature | Can increase content ashs.org |

| Water Stress | Can increase content ashs.org |

| Plant Age | Content can vary with developmental stage nrel.gov |

Understanding these environmental influences is crucial for growers and researchers aiming to manipulate glucosinalbin content for specific agricultural purposes, whether for enhancing pest resistance or for optimizing the quality of food crops. annualreviews.org

Agronomic Practices Affecting Glucosinalbin Concentration

The concentration of glucosinalbin in crop species is not static; it is dynamically influenced by various agricultural practices. Key among these are fertilization and irrigation strategies, which can be managed to modulate the levels of this important secondary metabolite.

Fertilization, particularly with sulfur and nitrogen, has a significant impact on glucosinolate biosynthesis. icm.edu.plresearchgate.net Glucosinolates are sulfur-containing compounds, and thus, an adequate supply of sulfur is often correlated with increased concentrations. researchgate.net For instance, in white mustard (Sinapis alba), an increase in sulfur fertilizer dosage from 0 to 30 kg ha-1 led to a 23.7% increase in the sinalbin (glucosinalbin) content of the seeds. icm.edu.pl The application of sulfur at a rate of 20 kg ha-1 resulted in the highest significant content of aliphatic glucosinolates in white mustard seeds. icm.edu.pl Conversely, nitrogen fertilization can have varied effects. While nitrogen is an essential component of the glucosinolate structure, excessive nitrogen may not always lead to higher concentrations and can sometimes have a negative effect on aliphatic glucosinolate biosynthesis. researchgate.netmdpi.com In some cases, low nitrogen and high sulfur fertilizer rates have been shown to maximize total glucosinolate concentrations. researchgate.net The form of nitrogen supplied also matters; a study on Eruca sativa found the highest glucosinolate levels at a 50/50 ratio of ammonium (B1175870) to nitrate (B79036). mdpi.com

Irrigation practices and the resulting water availability to the plant also play a critical role in determining glucosinalbin concentrations. mdpi.comsci-hub.se Water stress, whether through drought or waterlogging, can trigger changes in the plant's secondary metabolism, including the production of glucosinolates. mdpi.comresearchgate.net Some studies suggest that restricting water irrigation can improve glucosinolate content. sci-hub.se However, the response can be complex and species-dependent, with some studies showing an increase in glucosinolates under drought conditions, while others report a decrease. mdpi.comresearchgate.netnih.gov The timing and intensity of water stress are important factors influencing these outcomes. nih.gov

Below is an interactive data table summarizing the effects of different agronomic practices on glucosinalbin and other glucosinolate concentrations in various Brassica species.

| Crop Species | Agronomic Practice | Effect on Glucosinolate Concentration | Reference |

| White Mustard (Sinapis alba) | Increased sulfur fertilization (up to 30 kg ha-1) | 23.7% increase in sinalbin content in seeds. icm.edu.pl | icm.edu.pl |

| White Mustard (Sinapis alba) | Sulfur fertilization at 20 kg ha-1 | Significantly highest content of aliphatic glucosinolates. icm.edu.pl | icm.edu.pl |

| Eruca sativa | 50/50 ammonium to nitrate ratio | Highest values of glucosinolates. mdpi.com | mdpi.com |

| Brassica rapa | Increased zinc fertility | Linear decrease in gluconapin (B99918); linear increase in glucobrassicin. ashs.org | ashs.org |

| Broccoli (Brassica oleracea var. italica) | Organic vs. mineral N nutrition | Organic N produced less glucoraphanin, glucoiberin, sinigrin, and glucobrassicin. scu.edu.au | scu.edu.au |

Stress-Induced Accumulation and Redistribution in Crop Species

Plants respond to various environmental stressors by altering their metabolic pathways, often leading to the accumulation and redistribution of defensive compounds like glucosinalbin. These stressors can be abiotic, such as drought, salinity, and temperature fluctuations, or biotic, such as pathogen infections and insect herbivory.

Drought stress is a significant environmental factor that can cause physiological and biochemical changes in plants, including the accumulation of secondary metabolites. mdpi.com The response of glucosinolate levels to drought can be varied. Some studies have shown that drought stress leads to an increase in the total amount of glucosinolates in the leaves. mdpi.com For example, plants grown under drought stress for the final two weeks of their growth cycle showed a significantly higher amount of glucosinolates in their leaves compared to their roots. mdpi.com However, other research has indicated that water deprivation can lead to a reduction in glucosinolates in some Brassica species. nih.gov The intensity and duration of the drought, as well as the developmental stage of the plant, appear to be crucial factors in determining the specific response. nih.gov

Salinity is another major abiotic stress that affects plant growth and metabolism. aloki.hu In response to salt stress, plants may accumulate secondary metabolites as part of their defense mechanism. aloki.hu Salinity has been shown to influence glucosinolate content, although the effects can depend on the plant species, developmental stage, and the concentration of the salt. aloki.humdpi.com In some cases, salt stress has been found to enhance glucosinolate levels in Brassica vegetables like broccoli and kale. mdpi.com For instance, in Brassica carinata microgreens, salinity stress significantly increased the content of aliphatic glucosinolates. mdpi.com Conversely, some studies on broccoli seedlings have shown a decrease in both aliphatic and indole (B1671886) glucosinolates at certain NaCl concentrations. aloki.hu

Biotic stressors, such as pathogen infection and insect herbivory, also induce the accumulation of glucosinolates as a defense response. researchgate.netnih.govresearchgate.net When plant tissues are damaged by feeding insects, for example, the glucosinolate-myrosinase system is activated, leading to the production of toxic hydrolysis products. nih.govfrontiersin.org The levels of glucosinolates can be influenced by the type and density of insect interactions. nih.gov Pathogen infection can also trigger the biosynthesis of indole glucosinolates, which play a role in the plant's immune response. wur.nl

The following interactive data table presents findings on stress-induced accumulation of glucosinolates.

| Crop Species | Stressor | Effect on Glucosinolate Concentration | Tissue/Organ | Reference |